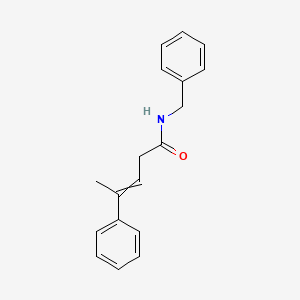

N-benzyl-4-phenylpent-3-enamide

Description

Properties

CAS No. |

674285-93-9 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

N-benzyl-4-phenylpent-3-enamide |

InChI |

InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20) |

InChI Key |

IAHAAQFEZLBQET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control

The E-configuration is typically favored due to steric repulsion between the phenyl group and the amide nitrogen.

Purification

- Column Chromatography : Silica gel, eluent: petroleum ether/ethyl acetate (9:1).

- Recrystallization : Hexanes/ether (for solid-state purification).

Side Reactions

- Hydrolysis : Minimized using anhydrous solvents and inert atmospheres.

- Oxidation : Observed in prolonged reactions; mitigated by avoiding light/heat.

Step 1 : Activate 4-phenylpent-3-enoic acid with CDI in DCM.

Step 2 : Couple with benzylamine at room temperature for 1 hour.

Step 3 : Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.

Scientific Research Applications

N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-4-phenylpent-3-enamide shares structural similarities with other pent-3-enamide derivatives, primarily differing in substituent groups.

Table 1: Structural and Functional Comparison of Pent-3-enamide Derivatives

Key Observations

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in N-methoxy-N,4-dimethylpent-3-enamide): Likely increase solubility in polar solvents and stabilize charge distribution in the enamide system.

- Electron-Withdrawing Groups (e.g., sulfonyl in N-(4-methylphenyl)sulfonylpent-3-enamide): May enhance electrophilicity, facilitating nucleophilic attack or cyclization reactions.

- Aromatic Substituents (e.g., benzyl and phenyl in this compound): Contribute to π-π stacking interactions, relevant in drug design or material science .

Allyl or methylidene groups (e.g., in N-(but-2-en-1-yl)pent-3-enamide) add conformational flexibility or unsaturation for polymerization.

Biological Relevance :

- Carbamoyl and benzyl groups (e.g., in (E)-N-carbamoyl-2-propan-2-ylpent-3-enamide and this compound) are common in bioactive molecules, suggesting utility as kinase inhibitors or antimicrobial agents.

Limitations in Available Data

Empirical data on physicochemical properties (e.g., melting points, solubility) and biological activity for these compounds are scarce in the provided sources. Comparisons are primarily structural, and further experimental studies are needed to validate theoretical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.